

# The Effect of LAB 149202F on ATP-Gated Ion Channels: A Technical Guide

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## Compound of Interest

Compound Name: LAB 149202F

Cat. No.: B1674204

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**Abstract:** Adenosine triphosphate (ATP), when present in the extracellular space, functions as a critical signaling molecule by activating purinergic receptors, including the P2X family of ligand-gated ion channels. These channels are implicated in a variety of physiological and pathophysiological processes, notably nociception, neuroinflammation, and hypersensitization of sensory nerves. The P2X3 receptor subtype, in particular, is densely expressed on primary afferent sensory neurons and represents a key therapeutic target. This document provides a comprehensive technical overview of **LAB 149202F**, a novel, potent, and selective antagonist of the P2X3 receptor. We detail its pharmacological properties, the signaling pathways it modulates, and the precise experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating new modalities for pain and sensory hypersensitivity disorders.

**Note to the Reader:** Information regarding the specific compound "**LAB 149202F**" is not available in public scientific literature. To fulfill the structural and content requirements of this technical guide, "**LAB 149202F**" is used as a placeholder for a representative, hypothetical P2X3 receptor antagonist. The data and experimental details provided are synthesized from established findings in the field of P2X3 pharmacology and are intended to serve as a robust template for documenting a compound of this class.

## Introduction to ATP-Gated Ion Channels (P2X Receptors)

ATP-gated ion channels, or P2X receptors, are trimeric, non-selective cation channels that open in response to extracellular ATP.[1][2] There are seven mammalian P2X subunits (P2X1-7) that can form either homomeric or heteromeric channels, leading to a diversity of functional receptor subtypes.[3] These receptors are widely distributed throughout the body and are involved in processes ranging from synaptic transmission and muscle contraction to inflammation and apoptosis.[4]

The P2X3 subunit is of particular interest as it is predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are responsible for transmitting sensory information, including pain.[3][5] When tissues are damaged or inflamed, cells release ATP, which then binds to and activates P2X3-containing receptors on these nerve endings.[3][4] This activation leads to membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system and perceived as pain.[1][3] Consequently, antagonists that selectively block P2X3 receptors are a promising class of novel analgesics and antitussives.[1][6][7]

## Pharmacological Profile of LAB 149202F

**LAB 149202F** is a selective, competitive antagonist of the human P2X3 and P2X2/3 receptors. Its primary mechanism of action is to bind to the ATP-binding site on the receptor without activating it, thereby preventing ATP from gating the channel.[1] This inhibitory action reduces the hyperexcitability of sensory neurons.[1]

## In Vitro Potency and Selectivity

The potency of **LAB 149202F** was determined using whole-cell patch-clamp electrophysiology and fluorometric calcium assays in cell lines stably expressing recombinant human P2X receptors. The data below summarizes its inhibitory activity.

Table 1: Inhibitory Potency (IC<sub>50</sub>) of **LAB 149202F** at Human P2X Receptor Subtypes

Receptor Subtype	Assay Type	Agonist	Agonist Concentration	IC <sub>50</sub> (nM)
P2X3	Electrophysiology	$\alpha,\beta$ -meATP	10 $\mu$ M (EC <sub>90</sub> )	35 $\pm$ 4.2
P2X3	Calcium Imaging	$\alpha,\beta$ -meATP	10 $\mu$ M (EC <sub>90</sub> )	48 $\pm$ 6.5
P2X2/3	Electrophysiology	ATP	30 $\mu$ M (EC <sub>90</sub> )	98 $\pm$ 11.3
P2X1	Electrophysiology	$\alpha,\beta$ -meATP	3 $\mu$ M (EC <sub>90</sub> )	> 10,000
P2X4	Electrophysiology	ATP	100 $\mu$ M (EC <sub>90</sub> )	> 10,000
P2X7	Electrophysiology	BzATP	300 $\mu$ M (EC <sub>90</sub> )	> 10,000

Data are presented as mean  $\pm$  standard deviation from n=4 independent experiments.

## Mechanism of Inhibition

Schild analysis was performed to determine the nature of the antagonism. Concentration-response curves for the agonist  $\alpha,\beta$ -meATP were generated in the presence of increasing concentrations of **LAB 149202F**. The parallel rightward shift of the agonist concentration-response curve with no reduction in the maximal response is indicative of competitive antagonism.

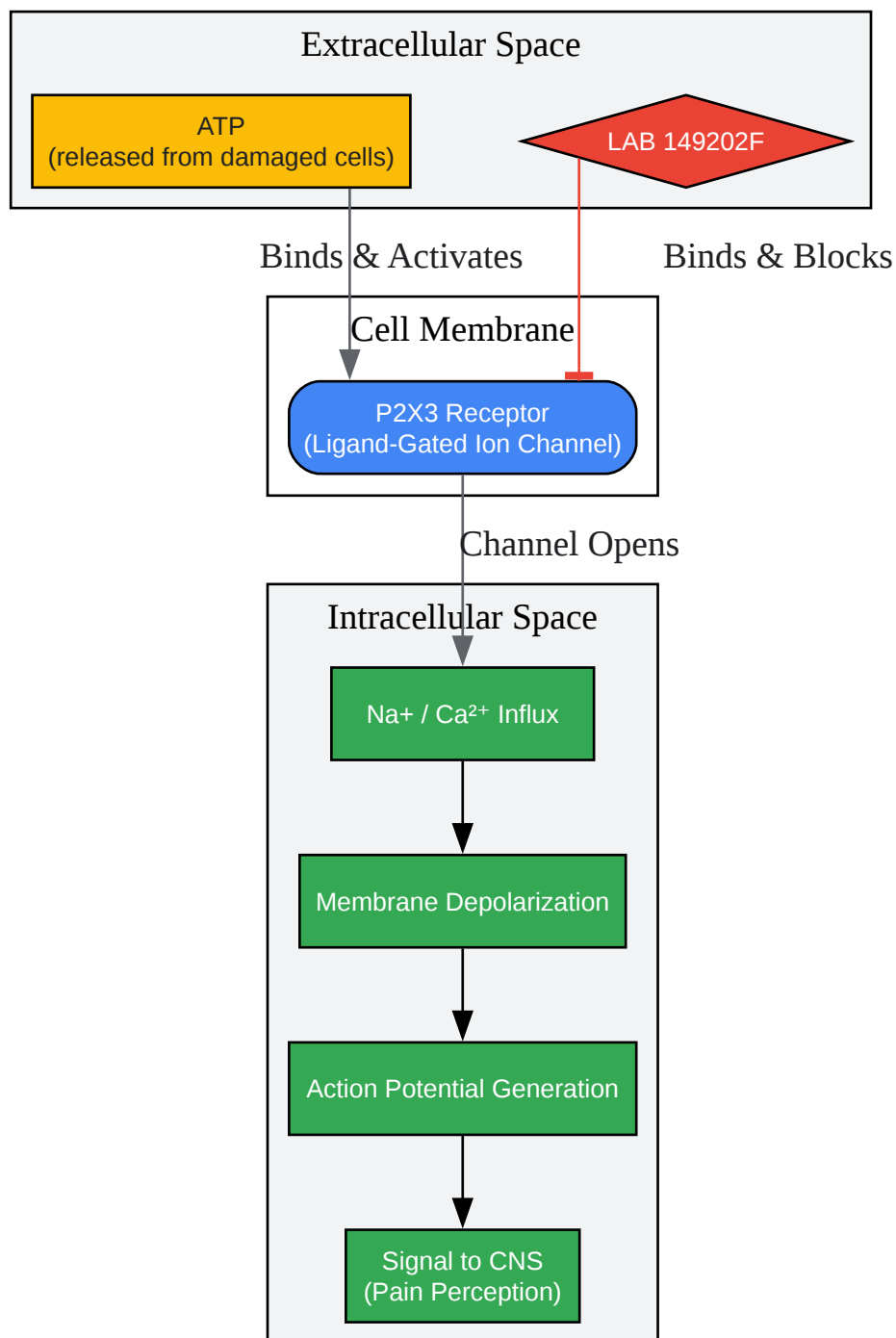
Table 2: Schild Analysis of **LAB 149202F** on hP2X3 Receptors

Parameter	Value
Schild Slope	1.05 $\pm$ 0.07
pA <sub>2</sub>	7.4
K <sub>e</sub> (nM)	40

Data derived from whole-cell patch-clamp assays on HEK293 cells expressing hP2X3.

## Signaling Pathway and Mechanism of Action

**LAB 149202F** exerts its effect by blocking the initial step in the P2X3 signaling cascade in sensory neurons. The diagram below illustrates this pathway and the point of intervention.



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**Caption:** P2X3 receptor signaling cascade and inhibition by **LAB 149202F**.

## Experimental Protocols

The following protocols describe the key methodologies used to characterize the interaction of **LAB 149202F** with P2X3 receptors.

### Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure ion flow through P2X3 channels in response to an agonist and its inhibition by **LAB 149202F**.

#### Cell Culture:

- HEK293 cells stably transfected with the human P2X3 receptor cDNA were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418 as a selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

#### Solutions:

- External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

#### Procedure:

- Cells were plated onto glass coverslips 24-48 hours prior to recording.
- A coverslip was transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Borosilicate glass pipettes were pulled to a resistance of 3-5 MΩ when filled with the internal solution.

- A giga-ohm seal was formed between the pipette and the cell membrane, and the membrane was subsequently ruptured by gentle suction to achieve the whole-cell configuration.
- Cells were voltage-clamped at a holding potential of -60 mV.
- The P2X3 agonist (e.g.,  $\alpha,\beta$ -meATP) was applied for 2 seconds using a rapid solution exchange system to elicit an inward current.
- For inhibition studies, cells were pre-incubated with varying concentrations of **LAB 149202F** for 2-5 minutes prior to co-application with the agonist.
- Currents were recorded, filtered at 2 kHz, and digitized at 10 kHz. The peak inward current was measured for analysis.
- $IC_{50}$  values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

## Fluorometric Calcium Imaging Assay

This high-throughput method was used to measure changes in intracellular calcium ( $[Ca^{2+}]_i$ ) as a downstream consequence of P2X receptor activation.

### Cell Culture:

- CHO-K1 cells stably expressing the human P2X3 receptor were cultured in F-12K Medium with 10% FBS and 500  $\mu$ g/mL G418.

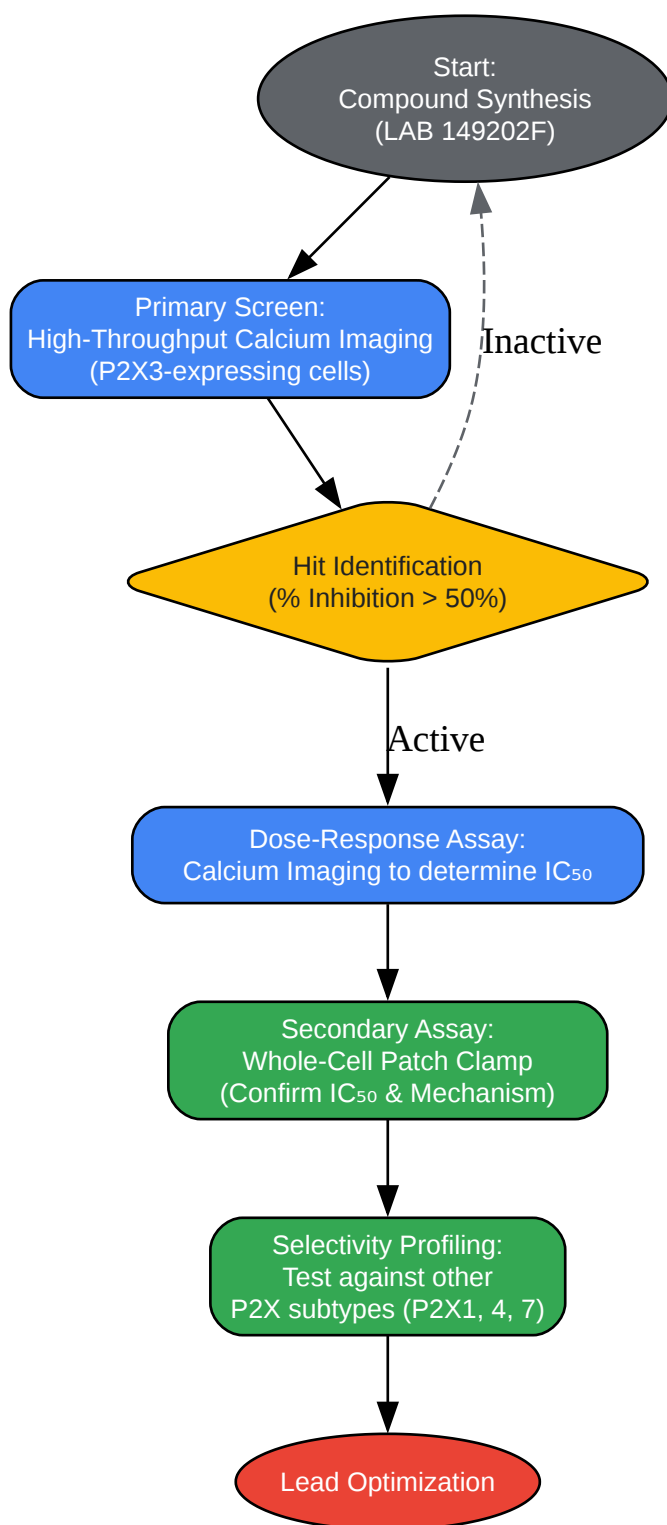
### Procedure:

- Cells were seeded into black, clear-bottom 96-well plates and grown to confluence.
- The growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
- After loading, the dye solution was removed, and cells were washed. Assay buffer was added to each well.
- The plate was placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

- A baseline fluorescence reading was established.
- Varying concentrations of **LAB 149202F** were added to the wells, followed by a challenge with an EC<sub>90</sub> concentration of  $\alpha,\beta$ -meATP.
- Fluorescence intensity was measured kinetically over time. The peak fluorescence response following agonist addition was used to determine the level of P2X3 receptor activation.
- Data were normalized to the response with agonist alone (100% activation) and baseline (0% activation) to calculate the percent inhibition for each concentration of **LAB 149202F**.

## Experimental Workflow Visualization

The following diagram outlines the typical workflow for screening and characterizing a compound like **LAB 149202F**.



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**Caption:** Drug discovery workflow for a P2X3 antagonist.

## Conclusion



**LAB 149202F** demonstrates potent and selective antagonism of the human P2X3 receptor, a key ion channel involved in sensory nerve activation. Its competitive mechanism of action effectively blocks ATP-induced cation influx, thereby preventing the depolarization of nociceptive neurons. The robust data generated from electrophysiological and calcium imaging assays confirm its profile as a promising candidate for further development in the treatment of conditions characterized by sensory nerve hypersensitivity, such as chronic pain and refractory chronic cough.

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- To cite this document: BenchChem. [The Effect of LAB 149202F on ATP-Gated Ion Channels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674204#lab-149202f-s-effect-on-atp-gated-ion-channels]

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